molecular formula C19H17ClF3N7O B2585495 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1171516-76-9

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Katalognummer B2585495
CAS-Nummer: 1171516-76-9
Molekulargewicht: 451.84
InChI-Schlüssel: LMWJVFJSXFRIRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H17ClF3N7O and its molecular weight is 451.84. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Researchers have synthesized novel series of pyrazolopyrimidines derivatives demonstrating notable anticancer and anti-5-lipoxygenase agents. This includes compounds structurally related to the one , highlighting their potential as therapeutic agents against cancerous cells. The structure-activity relationship (SAR) analysis provided insights into their cytotoxic profiles against HCT-116 and MCF-7 cell lines, emphasizing the role of structural modifications in enhancing anticancer activity (Rahmouni et al., 2016).

Inhibitory Effects on Phosphodiesterase-5 (PDE-5)

A series of novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, closely related to the compound , were synthesized and evaluated for their anti‐phosphodiesterase‐5 (PDE‐5) activity. Several of these derivatives exhibited significant inhibitory activity against PDE‐5, suggesting potential applications in treating diseases modulated by this enzyme, such as erectile dysfunction and pulmonary hypertension (Su et al., 2021).

Antimicrobial Properties

New derivatives of piperazine and triazolo-pyrazine have been synthesized, displaying promising antimicrobial properties. Their in vitro evaluation against various bacterial and fungal strains revealed notable antimicrobial activities, suggesting their potential as new antimicrobial agents. This reflects the broad spectrum of biochemical activities associated with pyrazolopyrimidine derivatives and related compounds (Patil et al., 2021).

Antiviral Potential

Pyrazolo[3,4-d]pyrimidines have shown specificity for human enteroviruses, particularly coxsackieviruses, in plaque reduction assays. This class of compounds, including structures related to 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide, has demonstrated potent antiviral activity at nanomolar concentrations. The research highlights the potential of these compounds as selective antiviral agents against a range of enteroviruses (Chern et al., 2004).

Enzyme Inhibition for Neuroinflammation Imaging

One specific derivative, designed for potential PET imaging of the IRAK4 enzyme in neuroinflammation contexts, showcases the versatility of this chemical backbone in contributing to diagnostic and therapeutic strategies. This application underscores the relevance of pyrazolopyrimidine derivatives in neurology and their potential in aiding the understanding and treatment of neuroinflammatory conditions (Wang et al., 2018).

Eigenschaften

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N7O/c20-15-3-2-13(10-14(15)19(21,22)23)27-18(31)29-8-6-28(7-9-29)16-11-17(25-12-24-16)30-5-1-4-26-30/h1-5,10-12H,6-9H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWJVFJSXFRIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.